Cas no 62838-65-7 (3-acetyl-1H-pyridin-2-one)
3-acetyl-1H-pyridin-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-Acetyl-2(1H)-pyridinone
- 1-(2-Hydroxy-3-pyridinyl)ethanone
- 1-(2-hydroxypyridin-3-yl)ethanone
- 2(1H)- Pyridinone, 3-acetyl-
- 2(1H)-Pyridinone, 3-acetyl- (9CI)
- 3-acetyl-1,2-dihydropyridin-2-one
- 3-acetyl-1H-pyridin-2-one
- 3-Acetyl-2(1H)-pyridone
- 3-Acetylpyridin-2(1H)-one
- 3-Acetylpyridon-2
- acetylpyridone
- 1-(2-hydroxypyridin-3-yl)ethan-1-one
- 2(1H)-Pyridinone, 3-acetyl-
- 1-(2-HYDROXY-PYRIDIN-3-YL)-ETHANONE
- 2(1H)-Pyridinone,3-acetyl-
- 3-Acetyl-2-pyridone
- PubChem23936
- PYKHYSXTVOVOHV-UHFFFAOYSA-N
- BCP28633
- 1-(2-Hydroxy-3-pyridiny
- J-511497
- 62838-65-7
- DS-12807
- 2(1H)-Pyridinone,3-acetyl-(9ci)
- SB38008
- DTXSID40489719
- SCHEMBL3182033
- A905065
- FT-0697045
- CS-W008721
- MFCD11977425
- A22166
- AKOS006352548
- 3-Acetyl-2-hydroxypyridine;3-Acetyl-2(1H)-Pyridinone;2(1H)-Pyridinone, 3-acetyl-
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- MDL: MFCD12545969
- Inchi: 1S/C7H7NO2/c1-5(9)6-3-2-4-8-7(6)10/h2-4H,1H3,(H,8,10)
- InChI Key: PYKHYSXTVOVOHV-UHFFFAOYSA-N
- SMILES: O=C1C(C(C)=O)=CC=CN1
Computed Properties
- Exact Mass: 137.04800
- Monoisotopic Mass: 137.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 46.2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.218
- Melting Point: No data available
- Boiling Point: 328.7℃ at 760 mmHg
- Flash Point: 152.608 °C
- Refractive Index: 1.557
- PSA: 49.93000
- LogP: 0.57750
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
3-acetyl-1H-pyridin-2-one Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-acetyl-1H-pyridin-2-one Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-acetyl-1H-pyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HU473-1g |
3-acetyl-1H-pyridin-2-one |
62838-65-7 | 97% | 1g |
1464.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HU473-100mg |
3-acetyl-1H-pyridin-2-one |
62838-65-7 | 97% | 100mg |
324CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HU473-5g |
3-acetyl-1H-pyridin-2-one |
62838-65-7 | 97% | 5g |
6036CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HU473-250mg |
3-acetyl-1H-pyridin-2-one |
62838-65-7 | 97% | 250mg |
747CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A841668-250mg |
3-Acetylpyridin-2(1H)-one |
62838-65-7 | 97% | 250mg |
661.50 | 2021-05-17 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0513-1g |
1-(2-Hydroxy-pyridin-3-yl)-ethanone |
62838-65-7 | 96% | 1g |
1568.88CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0513-5g |
1-(2-Hydroxy-pyridin-3-yl)-ethanone |
62838-65-7 | 96% | 5g |
5045.85CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0513-500mg |
1-(2-Hydroxy-pyridin-3-yl)-ethanone |
62838-65-7 | 96% | 500mg |
1212.7CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0513-250mg |
1-(2-Hydroxy-pyridin-3-yl)-ethanone |
62838-65-7 | 96% | 250mg |
1017.65CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0513-100mg |
1-(2-Hydroxy-pyridin-3-yl)-ethanone |
62838-65-7 | 96% | 100mg |
924.37CNY | 2021-05-08 |
3-acetyl-1H-pyridin-2-one Suppliers
3-acetyl-1H-pyridin-2-one Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 3-acetyl-1H-pyridin-2-one
3-Acetyl-1H-Pyridin-2-One: A Comprehensive Overview
3-Acetyl-1H-pyridin-2-one (CAS No. 62838-65-7) is a heterocyclic compound with a unique chemical structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, also known as pyridinone derivative, belongs to the broader class of pyridones, which are derivatives of pyridine with a ketone group. The molecule's structure consists of a six-membered aromatic ring with one nitrogen atom and a ketone group at the 2-position, along with an acetyl group attached at the 3-position. This combination of functional groups imparts distinctive chemical and physical properties to the compound.
Recent studies have highlighted the potential of 3-acetyl-1H-pyridin-2-one in various applications. For instance, researchers have explored its role as a building block in organic synthesis, where it serves as an intermediate for constructing more complex molecules. The compound's reactivity is influenced by the electron-withdrawing nature of the ketone group and the electron-donating acetyl group, making it versatile in both nucleophilic and electrophilic reactions. This duality has been exploited in the development of novel synthetic pathways for pharmaceuticals and agrochemicals.
In the realm of pharmacology, 3-acetyl-1H-pyridin-2-one has shown promise as a lead compound for drug discovery. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with research indicating that it can inhibit key enzymes involved in inflammatory pathways. Additionally, its ability to modulate cellular signaling pathways has led to investigations into its role in cancer therapy. Recent findings suggest that this compound may induce apoptosis in certain cancer cell lines, making it a candidate for further exploration in oncology research.
The synthesis of 3-acetyl-1H-pyridin-2-one has been optimized through various methodologies. Traditional approaches involve cyclization reactions of suitable precursors under acidic or basic conditions. However, recent advancements have focused on green chemistry principles, such as using microwave-assisted synthesis or catalytic systems to enhance reaction efficiency and reduce environmental impact. These methods not only improve yield but also minimize waste, aligning with sustainable chemical practices.
From a materials science perspective, pyridinone derivatives like 3-acetyl-1H-pyridin-2-one have been investigated for their potential in creating advanced materials. Their ability to form coordination complexes with metal ions has led to applications in catalysis and sensor development. For example, researchers have reported the use of this compound as a ligand in metalloporphyrins for gas sensing applications, where its electronic properties contribute to high sensitivity and selectivity.
Moreover, computational studies have provided deeper insights into the electronic structure and reactivity of 3-acetyl-1H-pyridin-2-one. Density functional theory (DFT) calculations have revealed that the compound exhibits significant π-conjugation across its aromatic ring, which enhances its stability and reactivity towards electrophilic substitution. These findings have been instrumental in guiding experimental designs for new synthetic routes and functionalization strategies.
In terms of industrial applications, 3-acetyl-1H-pyridin-2-one is increasingly being considered for use in specialty chemicals and fine chemicals production. Its unique properties make it suitable for applications ranging from agrochemicals to advanced materials. For instance, recent developments have explored its role as a precursor for herbicides and fungicides, leveraging its bioactive properties to develop more effective agricultural solutions.
Looking ahead, ongoing research continues to uncover new facets of 3-acetyl-1H-pyridin-2-one's potential. Collaborative efforts between academic institutions and industry are driving innovations in its synthesis, characterization, and application. As computational tools become more sophisticated and experimental techniques more precise, the full scope of this compound's utility is expected to expand further.
In conclusion, 3-acetyl-1H-pyridin-2-one (CAS No. 62838-65-7) stands out as a versatile and multifaceted compound with significant implications across diverse scientific domains. Its unique chemical structure underpins its reactivity and functionality, making it an invaluable tool in organic synthesis, pharmacology, and materials science. As research progresses, this compound is poised to play an even greater role in advancing scientific knowledge and technological innovation.
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